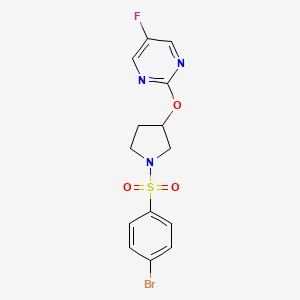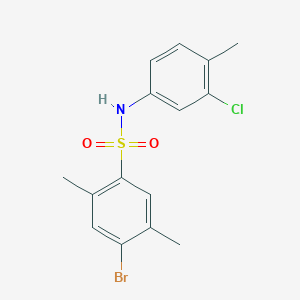
2-((1-((4-ブロモフェニル)スルホニル)ピロリジン-3-イル)オキシ)-5-フルオロピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidine ring attached via an ether linkage The compound also contains a 4-bromophenylsulfonyl group, which adds to its chemical diversity and potential reactivity
科学的研究の応用
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic applications.
Medicine: Due to its unique structural features, the compound may have potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
準備方法
The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the 4-bromophenylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base.
Attachment of the pyrimidine ring: The final step involves the coupling of the pyrrolidine derivative with a fluoropyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling reactions: The pyrimidine ring can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of more complex derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:
2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.
2-((1-((4-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine:
The uniqueness of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBOWWUJEGIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)




![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)


